

# Rosoxacin molecular weight and chemical formula

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### Rosoxacin: A Technical Guide for Researchers

Introduction

**Rosoxacin**, also known as acrosoxacin, is a first-generation quinolone antibiotic.[1] Developed in 1978, it has been utilized for the treatment of urinary tract infections and certain sexually transmitted diseases.[1][2] **Rosoxacin** is a broad-spectrum antibiotic active against both Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial DNA replication, making it a subject of interest for researchers in antimicrobial drug development.[3][4] This guide provides an in-depth overview of **Rosoxacin**'s molecular characteristics, synthesis, and mechanism of action, tailored for a scientific audience.

## **Chemical and Physical Properties**

The fundamental molecular and physical characteristics of **Rosoxacin** are summarized below.



Property	Value	Reference
Chemical Formula	C17H14N2O3	[1][4][5]
Molecular Weight	294.310 g·mol−1	[1]
IUPAC Name	1-Ethyl-4-oxo-7-pyridin-4- ylquinoline-3-carboxylic acid	[1]
CAS Number	40034-42-2	[1][4]
Melting Point	290 °C (554 °F)	[1][2]
Appearance	Powder	[6]

### **Pharmacokinetics in Humans**

A study in healthy male volunteers who received a single 300 mg oral dose of **Rosoxacin** provided the following pharmacokinetic parameters. The plasma concentration data was best described by an open one-compartment body model with first-order absorption.

Parameter	Mean Value (± SE)	Unit
Terminal Elimination Rate Constant (k <sub>e</sub> )	0.203 (± 0.015)	hr <sup>−1</sup>
Apparent Volume of Distribution (Vd)	0.644 (± 0.050)	L/kg
Apparent Plasma Clearance (CI)	2.08 (± 0.15)	mL/min/kg

Data from a study involving 16 healthy male subjects.[7]

## **Antimicrobial Activity**

**Rosoxacin** has demonstrated efficacy against a variety of bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.



Organism	Strain(s)	MIC Range/Value
Neisseria gonorrhoeae	32 strains	0.03-0.125 μg/mL
Chlamydia trachomatis	11 strains	5 μg/mL
Ureaplasma urealyticum	7 strains	2-8 μg/mL

Data from in vitro susceptibility studies.[8]

## **Experimental Protocols**

This section details the methodologies for the synthesis of **Rosoxacin** and a general protocol for assessing its mechanism of action.

## **Chemical Synthesis of Rosoxacin**

The synthesis of **Rosoxacin** can be achieved through a multi-step process starting with a modified Hantzsch pyridine synthesis.[1][2]

#### Step 1: Modified Hantzsch Pyridine Synthesis

- Combine ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3nitrobenzaldehyde.
- Allow the components to react to form the dihydropyridine intermediate.

#### Step 2: Oxidation and Subsequent Reactions

- Oxidize the resulting dihydropyridine with nitric acid.
- Perform saponification, followed by decarboxylation.
- Reduce the nitro group using iron and hydrochloric acid to yield an aniline derivative.

#### Step 3: Gould-Jacobs Reaction and Final Steps

 React the aniline derivative with methoxymethylenemalonate ester in a Gould-Jacobs reaction to form the 4-hydroxyquinoline ring.



- Alkylate the resulting product with ethyl iodide.
- Saponify the ester to yield the final product, Rosoxacin.[1]



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Caption: Workflow for the chemical synthesis of **Rosoxacin**.

# Protocol for Determining Minimum Inhibitory Concentration (MIC)

A standard method for evaluating the antimicrobial activity of **Rosoxacin** is the broth microdilution assay.

- Preparation of Rosoxacin Stock Solution: Dissolve Rosoxacin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Bacterial Inoculum Preparation: Culture the bacterial strain of interest in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Rosoxacin stock solution in the broth medium.
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no drug) and a negative control (broth only).



- Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of Rosoxacin that completely inhibits visible bacterial growth.

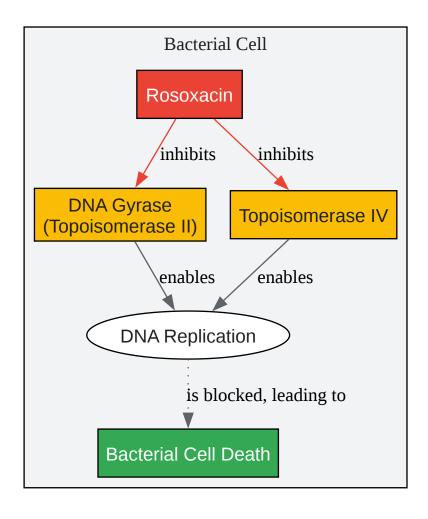
#### **Mechanism of Action**

**Rosoxacin** functions by inhibiting bacterial DNA synthesis.[3][4] It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][9][10]

- Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[9]
   Rosoxacin binds to the DNA gyrase, preventing it from cutting and rejoining the DNA strands, thereby halting the replication process.[9]
- Inhibition of Topoisomerase IV: Topoisomerase IV is vital for separating the interlinked daughter DNA strands after replication.[9] By inhibiting this enzyme, **Rosoxacin** causes an accumulation of intertwined DNA, which is lethal to the bacterial cell.[9]

This dual-targeting mechanism is advantageous as it reduces the likelihood of bacteria developing resistance.[9]





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Caption: Mechanism of action of **Rosoxacin** in a bacterial cell.

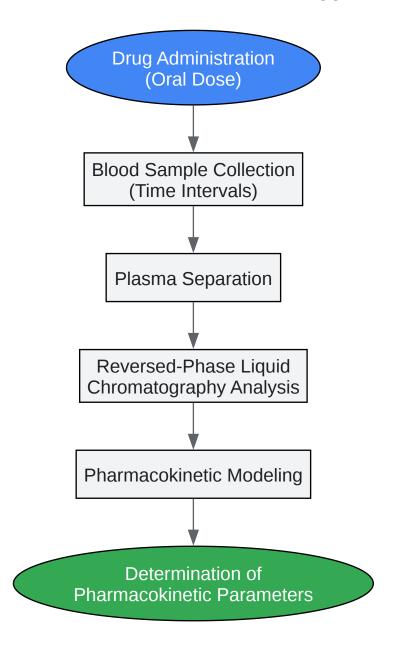
## **Pharmacokinetic Analysis Workflow**

The determination of pharmacokinetic parameters for **Rosoxacin** involves a systematic process.

- Drug Administration: A single oral dose of **Rosoxacin** is administered to the subjects.
- Sample Collection: Blood samples are collected at predetermined time intervals.
- Plasma Separation: Plasma is separated from the whole blood samples.



- Drug Concentration Analysis: The concentration of Rosoxacin in the plasma samples is quantified using a validated analytical method, such as reversed-phase liquid chromatography.[7]
- Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., one-compartment model) to calculate key parameters like elimination rate constant, volume of distribution, and clearance.[7]



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Caption: Workflow for pharmacokinetic analysis of **Rosoxacin**.



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